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Introduction Antistreptolysin O (ASO) is a clinically significant antibody produced by the human

immune system in response to Streptolysin O, a toxic enzyme produced by Group A

Streptococcus bacteria. Measuring ASO levels is crucial for diagnosing recent or past

streptococcal infections, which can be precursors to serious conditions like rheumatic fever and

glomerulonephritis. While traditional methods like hemolysis inhibition have been used, the

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more reproducible, sensitive, and

quantitative alternative for ASO determination.[1][2] This document provides a detailed protocol

for the development and execution of a quantitative competitive ELISA for ASO.

1. Principle of the Assay

This protocol describes a competitive ELISA for the quantitative determination of ASO. The

microplate wells are pre-coated with a fixed amount of Streptolysin O antigen. During the

assay, patient samples (containing unknown amounts of ASO) and an ASO-specific antibody

conjugated to Horseradish Peroxidase (HRP) are added to the wells. The ASO present in the

sample competes with the ASO-HRP conjugate for binding to the immobilized Streptolysin O.[3]

[4] After an incubation period, unbound components are washed away. A substrate solution is

then added, which develops a color in the presence of the HRP enzyme. The intensity of the

color is inversely proportional to the concentration of ASO in the sample; a higher ASO

concentration in the sample results in less ASO-HRP binding and a weaker color signal.[3] The
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ASO concentration is determined by comparing the optical density (O.D.) of the samples to a

standard curve generated from known concentrations of ASO.[3][5]
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Caption: Principle of the quantitative competitive ASO ELISA.

2. Materials and Reagents

Materials Provided (Typical Kit Contents):

Microtiter Plate: 96 wells pre-coated with Streptolysin O antigen.

Enzyme Conjugate: ASO-specific antibody conjugated to HRP.[3]
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Standards: Set of calibrated ASO standards at various concentrations.

Positive and Negative Controls.[6]

Sample Diluent/Assay Buffer.

Wash Solution Concentrate (e.g., 100x).[3]

Substrate A (e.g., Chromogen Solution A).[6]

Substrate B (e.g., Chromogen Solution B).[6]

Stop Solution (e.g., 2N Sulfuric Acid).[3]

Plate Sealers/Adhesive Strips.[6]

Materials Required but Not Supplied:

Precision pipettes and disposable tips.[7]

Multichannel pipette.[8]

Graduated cylinders for reagent preparation.[7]

Deionized or distilled water.[7]

Tubes for sample dilution.[7]

Microplate reader capable of measuring absorbance at 450 nm.[3]

Automated microplate washer or squirt bottle.[7]

Incubator set to 37°C.[7]

Data analysis software.[5]

3. Protocol Optimization
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For the development of a robust assay, every step must be optimized to ensure reliable and

reproducible results.[9][10]

3.1. Checkerboard Titration of Antigen and Enzyme Conjugate A checkerboard titration is

essential to determine the optimal concentrations of the coating antigen (Streptolysin O) and

the detection ASO-HRP conjugate.[11] The goal is to find the combination that yields a strong

signal with the zero standard (maximum signal) and a low background.
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Caption: Layout for a checkerboard titration experiment.
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Prepare serial dilutions of Streptolysin O antigen (e.g., from 10 µg/mL down to 0.31 µg/mL)

in a suitable coating buffer (e.g., PBS pH 7.4 or Carbonate-Bicarbonate buffer pH 9.6).[9]

Coat columns of a 96-well plate with the different antigen concentrations. Incubate overnight

at 4°C.

Wash the plate and block with a blocking buffer.

Prepare serial dilutions of the ASO-HRP conjugate (e.g., 1:1000, 1:2000, 1:4000, etc.) in

assay buffer.

Add the different conjugate dilutions to the rows of the plate.

Incubate, wash, and proceed with substrate development and reading as per the standard

protocol.

The optimal combination is the one that gives a high O.D. (e.g., >1.5) for the highest

conjugate dilution and lowest antigen concentration.

3.2. Optimization of Blocking and Washing

Blocking: Blocking is critical to prevent non-specific binding of the conjugate to the plate

surface, which can cause high background.[9] Test different blocking buffers (e.g., 1% BSA in

PBS, commercial blocking solutions) to find one that minimizes background noise while

maximizing the signal-to-noise ratio.[12]

Washing: Proper washing removes unbound reagents and reduces background. Optimize

the number of washes (typically 3-5 times) and the volume of wash buffer to ensure

consistency without causing the wells to dry out.[9][10] An automated plate washer is

recommended for consistency.[9]

4. Detailed Experimental Protocol
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Caption: General workflow for the quantitative ASO ELISA.
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4.1. Reagent Preparation

Bring to Room Temperature: Allow all reagents and samples to reach room temperature (20-

25°C) before use.[3]

Wash Solution: If using a concentrate, dilute it to 1x with deionized or distilled water. For

example, dilute 10 mL of 100x concentrate with 990 mL of water.[3]

ASO Standards: Reconstitute and/or prepare serial dilutions of the ASO standards according

to the manufacturer's instructions to create a standard curve.

4.2. Sample Preparation

Serum: Use a serum separator tube and allow the blood to clot for 2 hours at room

temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 15-20 minutes.

Collect the serum.[3][6]

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g

for 15 minutes at 2-8°C within 30 minutes of collection.[6]

Storage: Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated

freeze-thaw cycles.[3][6]

Dilution: Samples are expected to have a wide range of ASO concentrations. It is critical to

dilute samples so their absorbance values fall within the linear range of the standard curve.

[5] A preliminary experiment may be needed to determine the optimal dilution factor.

4.3. Assay Procedure

Add Standards and Samples: Add 100 µL of each standard, control, and diluted sample to

the appropriate wells. It is recommended to run all standards and samples in duplicate or

triplicate.[5][13] Add 100 µL of sample diluent to a well to serve as the blank control.[3]

Add Conjugate: Add 50 µL of the optimized ASO-HRP conjugate to each well (except the

blank). Mix gently.[3]

Incubate: Cover the plate with a sealer and incubate for 60 minutes at 37°C.[3][4]
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Wash: Aspirate the liquid from each well. Wash the plate 5 times with 1x Wash Solution.

Ensure complete aspiration of liquid after the final wash by inverting the plate and blotting it

on absorbent paper.[6][12]

Add Substrate: Add 100 µL of TMB Substrate (prepared by mixing Substrate A and B if

required) to each well.[6]

Incubate for Color Development: Cover the plate and incubate for 20 minutes at 37°C in the

dark.[6]

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.[6]

Read Plate: Read the optical density (O.D.) of each well at 450 nm within 15 minutes of

adding the Stop Solution.[6]

5. Data Analysis and Presentation

5.1. Calculation of Results

Average O.D.: Calculate the average absorbance for each set of replicate standards,

controls, and samples.[5]

Standard Curve: Plot the mean absorbance (y-axis) against the known concentrations of the

ASO standards (x-axis). Use a 4-parameter logistic (4-PL) curve-fitting software for the best

fit.[14]

Determine Sample Concentration: Interpolate the mean absorbance value of each sample

on the standard curve to determine its corresponding ASO concentration.[13]

Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to

obtain the final ASO concentration in the original sample.[5][13]

5.2. Data Tables

Table 1: Example Checkerboard Titration Data (O.D. at 450 nm)
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SLO Antigen
(µg/mL)

ASO-HRP
(1:2000)

ASO-HRP
(1:4000)

ASO-HRP
(1:8000)

ASO-HRP
(1:16000)

5.0 2.451 2.134 1.855 1.432

2.5 2.112 1.899 1.601 1.105

1.25 1.856 1.652 1.245 0.854

0.625 1.503 1.298 0.933 0.611

0.312 1.122 0.876 0.645 0.421

Blank 0.105 0.098 0.091 0.085

In this example, 1.25 µg/mL of antigen and a 1:8000 dilution of conjugate might be chosen for a

good signal-to-noise ratio.

Table 2: Example ASO Standard Curve Data

Standard Concentration (IU/mL) Avg. O.D. at 450 nm

Blank 0 (Max Signal) 1.652

Std 1 50 1.345

Std 2 100 1.011

Std 3 200 0.654

Std 4 400 0.358

| Std 5 | 800 | 0.189 |

Table 3: Example Calculation for Unknown Samples

Sample ID Dilution Factor Avg. O.D.
Conc. from
Curve (IU/mL)

Final Conc.
(IU/mL)

Sample 1 100 0.821 145.5 14550
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| Sample 2 | 100 | 0.450 | 320.8 | 32080 |

Table 4: Typical Assay Performance Characteristics

Parameter Specification

Sensitivity 1.0 ng/mL[3]

Intra-Assay CV < 8%[3]

Inter-Assay CV < 10%[3]

Spike Recovery 94-103%[3]

CV (Coefficient of Variation) should ideally be less than 20% for replicates.[13][14]

6. Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)

High Background

- Insufficient washing-

Ineffective blocking buffer-

Conjugate concentration too

high

- Increase number of

washes[9]- Test alternative

blocking agents[9]- Further

optimize conjugate dilution

Low Signal

- Reagent degradation-

Insufficient incubation

time/temp- Low

conjugate/antigen

concentration

- Check reagent expiration

dates- Ensure proper

incubation conditions[3]- Re-

run checkerboard titration[11]

High Variability (High CV%)

- Pipetting inconsistency- Plate

not washed evenly-

Temperature variation across

plate

- Check pipette calibration;

practice technique[14]- Use an

automated plate washer[9]-

Ensure stable incubation

environment[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. An ELISA method for the quantification of anti-streptolysin-O antibodies - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Enzyme-linked immunosorbent assay for detection of streptolysin O antibodies - PMC
[pmc.ncbi.nlm.nih.gov]

3. resources.amsbio.com [resources.amsbio.com]

4. mybiosource.com [mybiosource.com]

5. Data analysis for ELISA | Abcam [abcam.com]

6. Human anti-streptolysin O (ASO) Elisa Kit – AFG Scientific [afgsci.com]

7. ELISA Kit [ABIN832319] - Plasma, Serum [antibodies-online.com]

8. bio-rad-antibodies.com [bio-rad-antibodies.com]

9. southernbiotech.com [southernbiotech.com]

10. biocompare.com [biocompare.com]

11. bosterbio.com [bosterbio.com]

12. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]

13. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]

14. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]

To cite this document: BenchChem. [Application Note: Development of a Quantitative
Antistreptolysin O (ASO) ELISA Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579465#development-of-a-quantitative-
antistreptolysin-o-elisa-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15579465?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2600426/
https://pubmed.ncbi.nlm.nih.gov/2600426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC268573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC268573/
https://resources.amsbio.com/Datasheets/AMS.E14A0074.pdf
https://www.mybiosource.com/aso-human-elisa-kits/antistreptolysin-o/727116
https://www.abcam.com/en-us/technical-resources/guides/elisa-guide/calculating-elisa-data
https://www.afgsci.com/product/human-anti-streptolysin-o-aso-elisa-kit/
https://www.antibodies-online.com/kit/832319/Anti-Streptolysin+O+ASO+Antibody+IgG+ELISA+Kit/
https://www.bio-rad-antibodies.com/elisa-optimization.html
https://www.southernbiotech.com/tips-for-elisa-optimization/
https://www.biocompare.com/Editorial-Articles/345787-Optimizing-ELISA/
https://www.bosterbio.com/blog/post/how-to-use-checkerboard-titration-to-optimize-your-elisa-immunoassays
https://www.ptglab.com/news/blog/how-to-optimize-your-elisa-experiments/
https://www.rndsystems.com/resources/how-to-analyze-elisa-data
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-data-analysis.html
https://www.benchchem.com/product/b15579465#development-of-a-quantitative-antistreptolysin-o-elisa-protocol
https://www.benchchem.com/product/b15579465#development-of-a-quantitative-antistreptolysin-o-elisa-protocol
https://www.benchchem.com/product/b15579465#development-of-a-quantitative-antistreptolysin-o-elisa-protocol
https://www.benchchem.com/product/b15579465#development-of-a-quantitative-antistreptolysin-o-elisa-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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